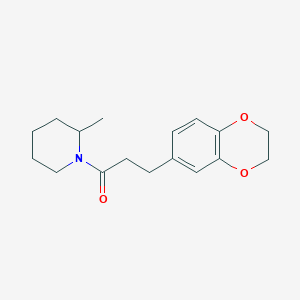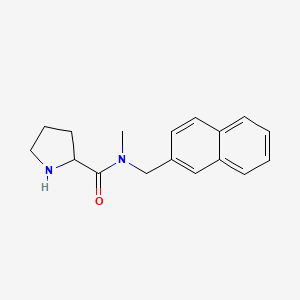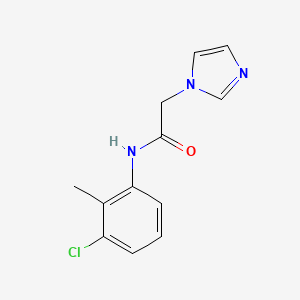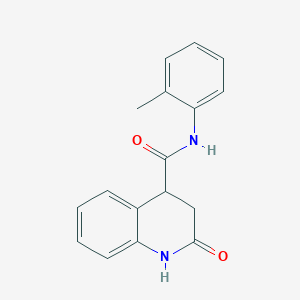
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide, also known as DICA, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. DICA is a heterocyclic compound that contains both an imidazole ring and a chromene ring, which are known to have various biological activities.
Wirkmechanismus
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the levels of antioxidant enzymes in cells. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. In animal studies, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to reduce inflammation and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of using N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide. One area of research is the development of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide-based drug delivery systems for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide as a chemopreventive agent for the prevention of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide involves the reaction of an imidazole-1-acetic acid derivative with a chromene-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol. The resulting product is then purified by column chromatography to obtain pure N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and to reduce inflammation in various animal models. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(9-17-7-6-15-10-17)16-12-5-8-19-13-4-2-1-3-11(12)13/h1-4,6-7,10,12H,5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMJVWZFWLQMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohex-3-en-1-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491965.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491979.png)
![2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide](/img/structure/B7491983.png)
![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)
![2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491994.png)

![2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491999.png)


![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
![2-[(2,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492046.png)
